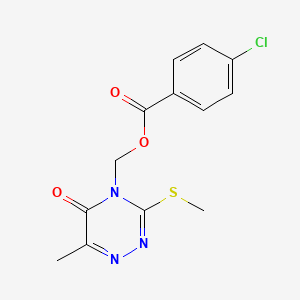

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate

描述

The compound “(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate” (hereafter referred to as Compound A) is a heterocyclic ester featuring a 1,2,4-triazinone core substituted with a methylthio group at position 3, a methyl group at position 6, and a 4-chlorobenzoate ester at the N4 position. This structure combines a reactive triazinone scaffold with aromatic and sulfur-containing substituents, which may confer unique physicochemical and biological properties.

属性

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXPJJSDXMALST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate typically involves multiple steps. One common method includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

Attachment of the Chlorobenzoate Moiety: The final step involves the esterification of the triazine derivative with 4-chlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Amino or thio-substituted derivatives.

科学研究应用

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with DNA/RNA: Affecting the transcription and translation processes.

Modulating Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

相似化合物的比较

Structural Analogues of Triazinone Esters

[6-Methyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl]methyl 5-Chloro-2-nitrobenzoate (Compound B)

- Structure : Differs from Compound A by the substitution on the benzoate ring (5-chloro-2-nitro vs. 4-chloro).

- Molecular Formula : C₁₃H₁₁ClN₄O₅S (vs. C₁₂H₁₀ClN₃O₃S for Compound A).

- The nitro group also enhances molecular weight and polar surface area, which may reduce bioavailability .

Diethyl {(6-Substituted-4-oxo-4H-chromen-3-yl)[(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)amino]methyl}phosphonates (Compound C)

- Structure : Features a chromone-phosphonate hybrid instead of a benzoate ester.

- Synthesis: Prepared via condensation of triazinone derivatives with chromones using CdI₂ nanoparticles .

- Key Differences : Phosphonate groups are hydrolytically stable compared to esters, suggesting Compound C may exhibit longer environmental persistence or altered metabolic pathways. Chromone moieties confer fluorescence properties, which are absent in Compound A .

Triazinone Derivatives with Bulkier Substituents

3,5-Thiomorpholinedione,4-[6-(1,1-dimethylethyl)-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl] (Compound D)

- Structure : Replaces the methyl group at position 6 with a tert-butyl (1,1-dimethylethyl) group.

- Key Properties :

Heterocyclic Hybrids

6-Ethyl-3-{[(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}-4H-pyrano[3,2-c]quinoline-4,5(6H)-dione (Compound E)

- Structure: Integrates a pyranoquinoline-dione system via an imino linker.

- Synthesis: Formed by reacting a quinoline aldehyde with 4-amino-6-methyl-3-thioxo-triazinone .

- Key Differences: The extended π-conjugated system (quinoline) may confer UV-vis absorption properties, making Compound E suitable for optical applications.

Functional Group Comparisons

生物活性

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 307.78 g/mol. The structure features a triazine core with a methylthio group and a chlorobenzoate moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.78 g/mol |

| CAS Number | 877648-81-2 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular metabolism.

Anticancer Activity

Research has shown that this compound may possess anticancer properties, particularly against certain types of tumors. In vitro studies demonstrate its ability to induce apoptosis in cancer cells, likely through the activation of caspase pathways.

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with target enzymes, altering their activity and leading to downstream effects on cellular processes.

- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells suggests a mechanism for its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL. The most sensitive strain was Staphylococcus aureus, with an inhibition zone diameter of 15 mm.

- Anticancer Activity : In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。